REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([NH:11][CH3:12])[N:10]=1)[C:5]([OH:7])=[O:6].S(Cl)(Cl)=O.Cl.[CH3:18]O>>[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([NH:11][CH3:12])[N:10]=1)[C:5]([O:7][CH3:18])=[O:6]
|
Name
|
|
Quantity
|
18.1 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=O)O)C=C(N1)NC
|
Name
|
|
Quantity
|
7.783 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction
|
Type
|
CUSTOM
|
Details
|
reaction
|
Type
|
CONCENTRATION
|
Details
|
was concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in EtOAc (400 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous solution was extracted with EtOAc (150 mL×3)
|
Type
|
WASH
|
Details
|
The combined organics were washed with brine (150 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Mg2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification by normal phase chromatography (5% EtOAc/hexanes
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 20% |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C(=O)OC)C=C(N1)NC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.3 g | |
YIELD: PERCENTYIELD | 58% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |